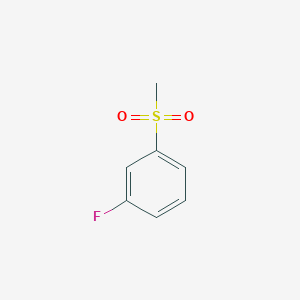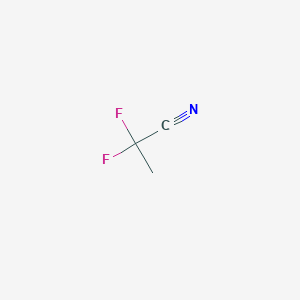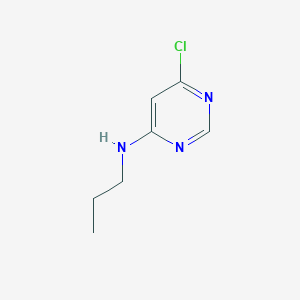![molecular formula C7H5BrClN3 B1343044 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 529508-57-4](/img/structure/B1343044.png)
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine
Übersicht
Beschreibung
The compound “5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine” belongs to the class of triazine derivatives. Triazines, including 1,2,3-, 1,2,4-, and 1,3,5-triazine, have occupied a significant place in drug design and development due to their excellent pharmacological profiles . They are known to interfere with various signaling pathways to induce cancer cell death .
Synthesis Analysis
The synthesis of triazine derivatives often involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate . The process involves a sequence of reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Molecular Structure Analysis
The optimal molecular structures of new triazine derivatives can be obtained using the B3LYP/6-311**G (d,p) basis set . The new triazine derivatives are in noncoplanar with one of the two phenyl rings and the triazine plane rotating out by 102.09 .Chemical Reactions Analysis
Triazine derivatives could undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . An efficient Pd catalyzed cross-coupling method for 5-bromo-1,2,3-triazine has been described .Physical And Chemical Properties Analysis
The compounds may be readily polarized and have significant NLO characteristics, as seen by the tiny HOMO–LUMO energy gap . The calculated values for the polarizability (α) of the two new triazine derivatives have the range 6.09–10.75×10 –24 (esu) .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Triazine derivatives have shown significant activity against various tumor cell lines, suggesting that compounds like “5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine” could be potential therapeutic candidates for cancer treatment .
Antimicrobial Properties
Some 1,3,5-triazine derivatives exhibit antimicrobial activities. This implies that our compound of interest might also be investigated for use in combating microbial infections .
Antimalarial Effects
The structural modification of triazine derivatives has led to compounds with antimalarial properties. Therefore, “5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine” could potentially be explored as an antimalarial agent .
Antiviral Applications
Triazine compounds have been evaluated for their anti-viral activities. This suggests a possible research avenue for “5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine” in the development of antiviral drugs .
Enzyme Inhibition
Triazines have been studied as inhibitors of enzymes like DHFR and TrxR (thioredoxin reductase), which are important targets in cancer therapy. The compound may also serve as an enzyme inhibitor .
Drug Design and Development
Due to their biological activities, triazines are valuable scaffolds in drug design and development. “5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine” could be utilized in the synthesis of new pharmacologically active molecules .
Wirkmechanismus
Target of Action
The primary targets of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and apoptosis. They function by phosphorylating proteins, which can activate or deactivate these proteins, thereby influencing their function .
Mode of Action
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the phosphorylation status of proteins, affecting their function and ultimately leading to alterations in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine are those regulated by the kinases it targets . These can include pathways involved in cell growth, metabolism, and apoptosis. The downstream effects of these alterations can vary depending on the specific kinases targeted and the context in which they are inhibited .
Pharmacokinetics
These properties can have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine’s action depend on the specific kinases it targets and the context in which it is used . For example, if the compound targets kinases involved in cell growth, its action could result in decreased cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine. These factors can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is used .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-3-5-1-2-12-6(5)7(9)10-4-11-12/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCNJTDTQXSPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1CBr)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)




![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)





![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)